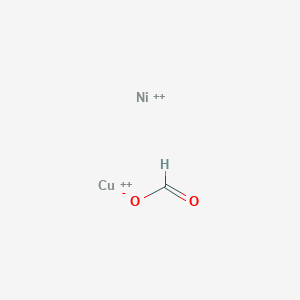
Copper nickel formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper nickel formate is a coordination compound consisting of copper, nickel, and formate ions
Synthetic Routes and Reaction Conditions:
Direct Combination: Copper and nickel salts can be combined with formic acid or sodium formate in an aqueous solution to form this compound.
Hydrothermal Synthesis: This method involves reacting copper and nickel salts with formic acid under high-pressure and high-temperature conditions.
Electrochemical Deposition: Copper and nickel can be co-deposited from a formate-containing electrolyte onto a substrate.
Industrial Production Methods:
Formate Pyrolysis: Fine metal powders of copper and nickel can be produced by pyrolyzing their formates in a protective argon atmosphere.
Sol-Gel Process: This involves the formation of a gel from copper and nickel salts and formic acid, followed by drying and calcination to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form copper and nickel oxides.
Reduction: The compound can be reduced to produce metallic copper and nickel.
Substitution Reactions: Formate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Air or oxygen at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halides or other anions in aqueous or non-aqueous solvents.
Major Products Formed:
Oxidation: Copper oxide (CuO) and nickel oxide (NiO).
Reduction: Metallic copper (Cu) and nickel (Ni).
Substitution: Copper and nickel halides or other substituted formates.
Scientific Research Applications
Copper nickel formate has several applications in scientific research:
Catalysis: It can be used as a catalyst in various organic reactions, including coupling reactions and hydrogenation processes.
Materials Science: The compound can be used to synthesize nanoparticles and nanoscale materials with unique properties.
Environmental Remediation: this compound can be employed in the removal of pollutants from water and soil due to its ability to adsorb and degrade contaminants.
Mechanism of Action
The mechanism by which copper nickel formate exerts its effects involves its interaction with molecular targets and pathways:
Catalytic Activity: The compound can act as a Lewis acid, facilitating the activation of substrates in catalytic reactions.
Adsorption: this compound can adsorb pollutants onto its surface, leading to their degradation or removal.
Redox Reactions: The compound can participate in redox reactions, which are crucial in environmental remediation and catalysis.
Comparison with Similar Compounds
Sodium Formate (NaHCOO)
Potassium Formate (KHCOO)
Calcium Formate (Ca(HCOO)2)
Magnesium Formate (Mg(HCOO)2)
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
68134-59-8 |
|---|---|
Molecular Formula |
CHCuNiO2+3 |
Molecular Weight |
167.26 g/mol |
IUPAC Name |
copper;nickel(2+);formate |
InChI |
InChI=1S/CH2O2.Cu.Ni/c2-1-3;;/h1H,(H,2,3);;/q;2*+2/p-1 |
InChI Key |
ZIWUNYMPOCRTJL-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)[O-].[Ni+2].[Cu+2] |
Related CAS |
64-18-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
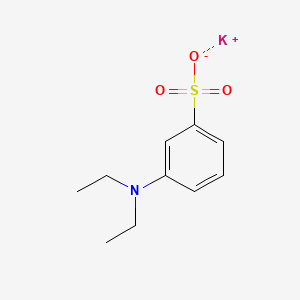
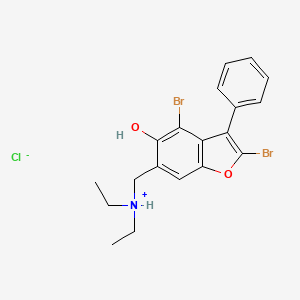
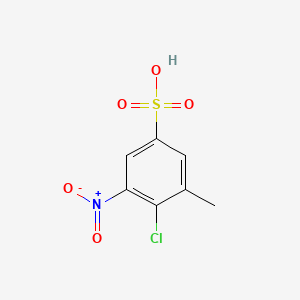
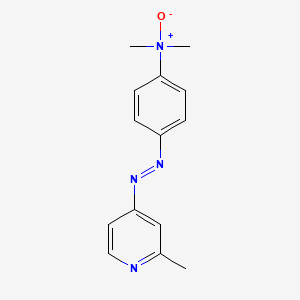
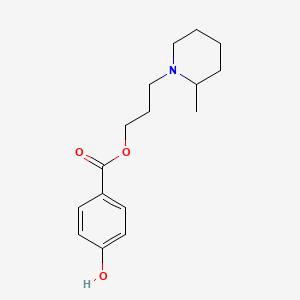
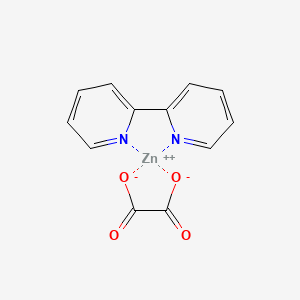
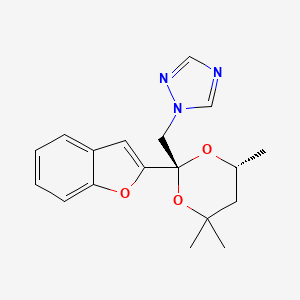
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
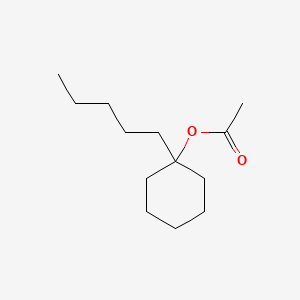
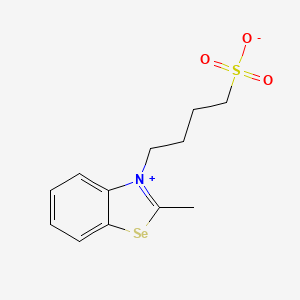


![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
